molecular formula C12H11NO3S2 B3006711 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- CAS No. 127378-29-4

4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-

Cat. No. B3006711
CAS RN: 127378-29-4
M. Wt: 281.34
InChI Key: DGXJIOAPRQOTFP-YHYXMXQVSA-N
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Description

4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- is a heterocyclic compound . It is part of a class of compounds known as 4-thiazolidinones, which have been reported to have a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves the Thia-Michael addition of 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide with maleic anhydride . The precursor is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .


Molecular Structure Analysis

The structure of the compound is determined by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide to form the precursor, followed by the Thia-Michael addition with maleic anhydride .


Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found on various chemical databases .

Scientific Research Applications

Antioxidant Activity

Thiazolidin-4-ones exhibit antioxidant properties, protecting cells from oxidative stress. For instance, Compound 6 with a (furan-2-ylmethyl)imino substituent demonstrated remarkable antioxidant activity (IC50 = 9.18 µg/mL) compared to the reference drug .

Antimicrobial and Antitubercular Effects

Thiazolidin-4-ones have demonstrated antimicrobial and antitubercular properties. Researchers have investigated their potential as novel agents against infectious diseases.

properties

IUPAC Name

(5Z)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-15-8-3-7(4-9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXJIOAPRQOTFP-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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